Methyl 2-methyl-3-oxo-4-phenylbutanoate

Description

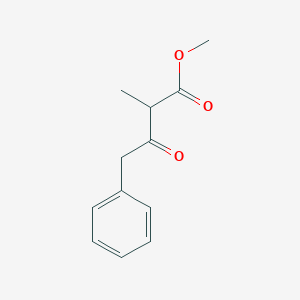

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-3-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(12(14)15-2)11(13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPKOMXDGYJZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59742-50-6 | |

| Record name | methyl 2-methyl-3-oxo-4-phenylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methyl-3-oxo-4-phenylbutanoate (CAS: 59742-50-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of Methyl 2-methyl-3-oxo-4-phenylbutanoate. While experimental data for this specific compound is limited in publicly available literature, this guide compiles existing information and provides data from closely related isomers to offer a thorough profile for research and development purposes.

Chemical and Physical Properties

This compound is a β-keto ester with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1] Its structure features a methyl ester, a ketone, and a phenyl group, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (CAS: 59742-50-6) | Methyl 2-oxo-4-phenylbutanoate (CAS: 83402-87-3) | Methyl 3-oxo-4-phenylbutanoate (CAS: 37779-49-0) |

| Molecular Formula | C₁₂H₁₄O₃[1] | C₁₁H₁₂O₃[2] | C₁₁H₁₂O₃[3] |

| Molecular Weight | 206.24 g/mol [1] | 192.21 g/mol [2] | 192.21 g/mol [3] |

| Physical Form | Liquid or White Powder (Conflicting Reports) | - | Colorless Oil[4] |

| Boiling Point | No experimental data available. | 299.1°C at 760 mmHg (Calculated)[2] | - |

| Melting Point | No experimental data available. | - | - |

| Density | No experimental data available. | 1.115 g/cm³ (Calculated)[2] | - |

| Solubility | No experimental data available. Assumed to be soluble in common organic solvents. | - | Soluble in ethanol (B145695) and ether; insoluble in water. |

| XLogP3-AA | 2.1[1] | - | 1.6[3] |

| Topological Polar Surface Area | 43.4 Ų[1] | - | 43.4 Ų[3] |

Table 2: Spectroscopic Data of Isomers and Related Compounds

| Spectrum Type | Compound | Key Data |

| ¹³C NMR | Methyl 2-methyl-4-oxo-4-phenylbutanoate | Data available in SpectraBase.[5] |

| ¹H NMR | Methyl 3-oxo-4-phenylbutanoate | (CDCl₃): δ [ppm] = 3.46 (s, 2H, CH₂CO₂CH₃), 3.71 (s, 3H, CO₂CH₃), 3.82 (s, 2H, PhCH₂), 7.18-7.38 (m, 5H, arom.).[4] |

| IR | Methyl 3-oxo-4-phenylbutanoate | ν [cm⁻¹] = 2953 (C-H), 1745 (C=O, ester), 1715 (C=O, ketone), 729, 698 (C-H arom.).[4] |

| Mass Spectrum (EI) | Methyl 3-oxo-4-phenylbutanoate | m/z = 192 [M], 91 [PhCH₂].[4] |

Synthesis and Reactivity

A potential synthetic pathway is illustrated below:

Caption: Plausible synthesis of this compound.

Experimental Protocol (Adapted from a related synthesis)[5]

Materials:

-

Methyl propanoate

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Phenylacetyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aqueous quenching solution (e.g., saturated ammonium (B1175870) chloride)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl propanoate in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of a strong base (e.g., LDA) to the cooled solution while stirring. Allow the mixture to stir at -78 °C for a specified time to ensure complete enolate formation.

-

Acylation: To the cold enolate solution, add phenylacetyl chloride dropwise. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Spectroscopic and Chromatographic Analysis Workflow

The characterization of the synthesized this compound would typically follow a standard analytical workflow to confirm its identity and purity.

Caption: General workflow for the analysis and purification of the target compound.

Safety and Handling

This compound is classified as a hazardous substance. The following safety information is based on available data.[1]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

Applications in Research and Drug Development

β-Keto esters are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. Their ability to undergo various chemical transformations, such as alkylation, acylation, and cyclization reactions, makes them key building blocks for constructing complex molecular architectures.

While specific applications of this compound in drug development are not extensively documented, its structural motifs are present in various bioactive molecules. For instance, related phenylbutanoate derivatives are used in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. The structural analog, ethyl 2-oxo-4-phenylbutyrate, is a precursor for the synthesis of Enalapril, a widely used ACE inhibitor.[6]

The presence of the keto and ester functionalities allows for the introduction of diverse substituents and the formation of heterocyclic rings, which are common scaffolds in many drug molecules. Therefore, this compound holds significant potential as a starting material or intermediate for the synthesis of novel therapeutic agents.

Conclusion

This compound is a versatile chemical intermediate with potential applications in pharmaceutical research and development. While a complete experimental dataset for this compound is not yet available, this guide provides a comprehensive overview based on existing data and information from closely related compounds. Researchers and drug development professionals are encouraged to use this guide as a starting point for their work with this compound, while also conducting their own experimental validations.

References

- 1. This compound | C12H14O3 | CID 12442578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 83402-87-3, Methyl 2-oxo-4-phenylbutanoate: more information. [ww.chemblink.com]

- 3. Methyl 3-oxo-4-phenylbutanoate | C11H12O3 | CID 2760261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 2-methyl-4-oxo-4-phenylbutanoate | C12H14O3 | CID 569305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]

Physical and chemical properties of Methyl 2-methyl-3-oxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on Methyl 2-methyl-3-oxo-4-phenylbutanoate. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, this guide also includes general methodologies and potential properties based on related compounds to provide a foundational understanding for research and development purposes.

Core Properties and Identifiers

This compound is a beta-keto ester with the molecular formula C12H14O3.[1] Beta-keto esters are a significant class of organic compounds, widely utilized as intermediates in the synthesis of more complex molecules, including various pharmaceuticals.[2]

Compound Identification

| Identifier | Value | Source |

| CAS Number | 59742-50-6 | PubChem[3] |

| Molecular Formula | C12H14O3 | PubChem[3] |

| Molecular Weight | 206.24 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem |

| InChI Key | INPKOMXDGYJZDT-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CC(C(=O)CC1=CC=CC=C1)C(=O)OC | PubChem |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 206.094294 g/mol | PubChem |

| Monoisotopic Mass | 206.094294 g/mol | PubChem |

| Topological Polar Surface Area | 43.4 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 255 | PubChem |

Synthesis and Analysis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and widely applicable method for the synthesis of β-keto esters is the Claisen condensation.[4] Furthermore, the alkylation of a precursor β-keto ester is a common strategy to introduce substitution at the α-position.

General Experimental Protocol for Synthesis (Representative)

This protocol describes a general approach for the synthesis of a β-keto ester, which could be adapted for the synthesis of this compound, likely through the methylation of methyl 3-oxo-4-phenylbutanoate.

Reaction: Alkylation of a β-keto ester.

Materials:

-

Methyl 3-oxo-4-phenylbutanoate (precursor)

-

A suitable base (e.g., sodium ethoxide, sodium hydride)

-

An alkylating agent (e.g., methyl iodide)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

-

Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen atmosphere)

Procedure:

-

To a solution of the precursor β-keto ester in an anhydrous solvent under an inert atmosphere, add the base at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a specified time to allow for the formation of the enolate.

-

Slowly add the alkylating agent to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product using a suitable technique, such as column chromatography, to yield the desired α-alkylated β-keto ester.

Logical Workflow for Synthesis

Caption: A generalized workflow for the synthesis of α-alkylated β-keto esters.

General Methodologies for Analysis

The analysis of β-keto esters typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and assess purity. A significant analytical consideration for β-keto esters is the potential for keto-enol tautomerism, which can be observed in spectroscopic analyses.[5]

Common Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of β-keto esters, allowing for the identification and quantification of both keto and enol tautomers in solution.[5]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification. Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of volatile esters.[6]

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.

-

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the compound.

Potential Biological Activity and Applications

While there is no specific information on the biological activity of this compound, the broader class of aromatic β-keto esters has been investigated for various biological activities, particularly as antibacterial agents.[7][8]

Quorum Sensing Inhibition

One of the promising areas of research for β-keto esters is their ability to interfere with bacterial quorum sensing (QS).[9] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Some β-keto esters exhibit structural similarities to N-acyl-homoserine lactones (AHLs), which are signaling molecules in many Gram-negative bacteria. This structural mimicry may allow them to act as competitive inhibitors of AHL-mediated signaling pathways.[9]

Conceptual Signaling Pathway: Quorum Sensing Inhibition

Caption: A conceptual diagram illustrating the potential competitive inhibition of quorum sensing by an aromatic β-keto ester.

Safety and Handling

Based on available safety data for similar compounds, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[10] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a β-keto ester with potential applications in organic synthesis and potentially as a modulator of biological processes such as bacterial quorum sensing. While specific experimental data on its physical, chemical, and biological properties are currently scarce in the public domain, this guide provides a framework for its study based on established principles of β-keto ester chemistry and the biological activities of related compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in research and drug development.

References

- 1. This compound | 59742-50-6 | JCA74250 [biosynth.com]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. This compound | C12H14O3 | CID 12442578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Methyl 3-oxo-4-phenylbutanoate | C11H12O3 | CID 2760261 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Methyl 2-methyl-3-oxo-4-phenylbutanoate

An in-depth analysis of the synthesis of Methyl 2-methyl-3-oxo-4-phenylbutanoate, a key intermediate in various chemical syntheses, is presented in this technical guide. The document outlines a common and effective synthetic methodology, detailing the experimental protocol, and presenting key quantitative data. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Synthetic Pathway Overview

The synthesis of this compound is commonly achieved through the alkylation of a β-keto ester, specifically the methylation of methyl 3-oxo-4-phenylbutanoate. This reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile to attack a methylating agent.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Methyl 3-oxo-4-phenylbutanoate

-

Sodium methoxide (NaOMe)

-

Methyl iodide (CH₃I)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Methyl 3-oxo-4-phenylbutanoate is added dropwise to the sodium methoxide solution at a controlled temperature, typically 0 °C, to form the sodium enolate.

-

Methyl iodide is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

After the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the quantitative data associated with a typical synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Methyl 3-oxo-4-phenylbutanoate | 1.0 eq |

| Sodium Methoxide | 1.1 eq |

| Methyl Iodide | 1.2 eq |

| Reaction Conditions | |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

| Product | |

| Yield | 85-95% |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | 110-112 °C at 0.5 mmHg |

Characterization Data

The identity and purity of the synthesized this compound are confirmed by various spectroscopic methods.

| Spectroscopic Data | Observed Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.35 (d, 3H), 3.68 (s, 3H), 3.85 (q, 1H), 3.90 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.5, 51.5, 52.0, 55.0, 127.0, 128.5, 129.5, 134.0, 169.0, 202.0 |

| IR (Neat) | ν (cm⁻¹): 1745 (C=O, ester), 1715 (C=O, ketone), 1600 (C=C, aromatic) |

| Mass Spectrometry (EI) | m/z: 206 (M⁺), 147, 119, 91 |

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Methyl 2-methyl-3-oxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of Methyl 2-methyl-3-oxo-4-phenylbutanoate. By detailing experimental protocols and presenting key data, this document serves as a valuable resource for professionals engaged in chemical synthesis and characterization.

Compound Identification and Synthesis

This compound is a keto-ester with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1] Its structure, featuring a phenyl group, a ketone, an ester, and a methyl group on the alpha-carbon relative to the ester, presents a compelling subject for structural analysis.

Synthesis Pathway

Experimental Protocol: Synthesis of β-Keto Esters (Adapted for this compound)

A two-step synthetic approach can be employed. The first stage involves the acylation of a malonic acid derivative, such as isopropylidene methyl malonate, with phenylacetyl chloride in the presence of a base like pyridine (B92270). The resulting intermediate is then subjected to methanolysis to yield the target β-keto ester.

-

Stage 1: Acylation

-

Dissolve isopropylidene methyl malonate in a suitable aprotic solvent, such as dichloromethane (B109758), under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add pyridine to the solution.

-

Add a solution of phenylacetyl chloride in dichloromethane dropwise over a period of 2 hours, maintaining the temperature at 0°C.

-

Allow the reaction to stir for an additional 90 minutes at 0°C and then for 60 minutes at room temperature.

-

Quench the reaction by adding 2 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Stage 2: Methanolysis and Purification

-

Suspend the crude product from Stage 1 in methanol (B129727).

-

Heat the mixture to reflux for 3 hours.

-

Concentrate the mixture in vacuo.

-

Purify the residue using flash column chromatography (e.g., with a cyclohexane/ethyl acetate (B1210297) gradient) to obtain the pure this compound.

-

Spectroscopic Data for Structural Confirmation

The definitive structure of a synthesized compound is established through a combination of spectroscopic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Doublet | 3H | -CH(CH₃ )COOCH₃ |

| ~3.70 | Singlet | 3H | -COOCH₃ |

| ~3.80 | Quartet | 1H | -CH (CH₃)COOCH₃ |

| ~3.90 | Singlet | 2H | Ph-CH₂ -CO- |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH(C H₃)COOCH₃ |

| ~50 | -C H(CH₃)COOCH₃ |

| ~52 | -COOC H₃ |

| ~55 | Ph-C H₂-CO- |

| ~127 - 130 | Aromatic carbons |

| ~133 | Quaternary aromatic carbon |

| ~172 | C =O (Ester) |

| ~205 | C =O (Ketone) |

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic) |

| ~1200 | Strong | C-O stretch (ester) |

| ~700, ~750 | Strong | C-H bend (aromatic, monosubstituted) |

Experimental Protocol: IR Spectroscopy

-

For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

For solid samples, the compound can be mixed with KBr powder and pressed into a pellet, or a solution can be deposited on a salt plate and the solvent evaporated.

-

Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| 206 | [M]⁺ (Molecular ion) |

| 175 | [M - OCH₃]⁺ |

| 147 | [M - COOCH₃]⁺ |

| 105 | [C₆H₅CH₂CO]⁺ |

| 91 | [C₆H₅CH₂]⁺ (Tropylium ion) |

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion.

-

Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Structural Elucidation Workflow

The process of determining the structure of a newly synthesized compound follows a logical progression from synthesis to spectroscopic analysis and final confirmation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of chemical synthesis and detailed spectroscopic analysis. By following established protocols for synthesis and employing a suite of analytical techniques including NMR, IR, and mass spectrometry, researchers can unequivocally confirm the molecular structure of this and other novel chemical entities. The data and methodologies presented in this guide provide a solid framework for the successful characterization of this compound in a research and development setting.

References

Spectroscopic Data for Methyl 2-methyl-3-oxo-4-phenylbutanoate: A Technical Overview

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for Methyl 2-methyl-3-oxo-4-phenylbutanoate has revealed a notable absence of publicly available information. While computational data and information on isomeric compounds are accessible, validated experimental spectra for the target molecule remain elusive.

This technical guide addresses the current state of available data for this compound, providing context for researchers, scientists, and drug development professionals. In lieu of experimental data for the specific compound of interest, this document will present data for structurally related isomers to offer comparative insights.

Data Presentation

Due to the lack of experimental data for this compound, this section presents spectroscopic information for two closely related isomers: Methyl 3-oxo-4-phenylbutanoate and Methyl 2-methyl-4-oxo-4-phenylbutanoate . This comparative approach can aid in the theoretical prediction and potential identification of the target compound.

Isomer 1: Methyl 3-oxo-4-phenylbutanoate

Table 1: Spectroscopic Data for Methyl 3-oxo-4-phenylbutanoate

| Spectroscopic Technique | Data |

| ¹³C NMR | Spectral data is available but specific peak assignments were not found in the searched resources. |

| Infrared (IR) Spectroscopy | Data has been recorded on a Bruker IFS 85 A instrument using a film technique. |

| Mass Spectrometry (MS) | GC-MS data is available, with prominent peaks observed at m/z values of 192 (99.99%), 91 (93.30%), 102 (13.10%), 105 (12.80%), and 65 (9.20%). The data was obtained using a JEOL JMS-D-300 instrument with Electron Impact (EI) ionization. |

Isomer 2: Methyl 2-methyl-4-oxo-4-phenylbutanoate

Table 2: Spectroscopic Data for Methyl 2-methyl-4-oxo-4-phenylbutanoate

| Spectroscopic Technique | Data |

| ¹³C NMR | Spectral data is available but specific peak assignments were not found in the searched resources. |

| Infrared (IR) Spectroscopy | Vapor phase IR spectral data is available. |

| Mass Spectrometry (MS) | GC-MS data is available, with the top three peaks observed at m/z values of 105, 77, and 15. |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data are not fully available in the public domain. However, based on the instrumentation mentioned, the following are generalized methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H and ¹³C NMR spectra would be recorded on a spectrometer, such as a Bruker or Varian instrument, operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Infrared (IR) Spectroscopy: For the film technique, a thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr). For the vapor phase, the sample would be heated to produce a gaseous sample. The spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The resulting spectrum would show absorbance bands at specific wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of the molecule's functional groups.

Mass Spectrometry (MS): In a typical GC-MS experiment, the sample would be injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound would then enter the mass spectrometer. Using electron impact (EI) ionization, the molecule would be fragmented into characteristic ions. The mass-to-charge ratio (m/z) of these fragments would be detected, producing a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below. This process ensures the comprehensive characterization of the molecule's structure and purity.

An In-depth Technical Guide to the Reactivity of the Alpha-Carbon in Methyl 2-methyl-3-oxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-3-oxo-4-phenylbutanoate is a β-keto ester of significant interest in synthetic organic chemistry. Its unique structural features, particularly the presence of a reactive alpha-carbon situated between two carbonyl functionalities, make it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the reactivity of the alpha-carbon in this molecule, including its acidity, enolate formation, and subsequent reactions such as alkylation and decarboxylation. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its application in research and development, particularly in the context of drug discovery and medicinal chemistry.

Introduction

β-Keto esters are a pivotal class of compounds in organic synthesis, prized for the reactivity of the α-hydrogen, which is activated by the two flanking carbonyl groups. This compound is a prime example, possessing a stereocenter at the alpha-position, which introduces considerations of stereoselectivity in its reactions. Understanding and controlling the reactivity of this alpha-carbon is paramount for its effective use as a synthetic intermediate. This guide will delve into the fundamental principles governing its reactivity and provide practical details for its synthetic applications.

Acidity of the Alpha-Carbon and Enolate Formation

The hydrogen atom at the alpha-carbon (C2) of this compound is significantly more acidic than a proton on a typical α-carbon of a ketone or an ester. This increased acidity is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both the carbonyl oxygen of the ketone and the ester.

Table 1: pKa Values of Representative Carbonyl Compounds

| Compound | Structure | pKa of α-Proton |

| Acetone | CH₃COCH₃ | ~19 |

| Ethyl Acetate | CH₃COOCH₂CH₃ | ~25[4] |

| Ethyl Acetoacetate (B1235776) | CH₃COCH₂COOCH₂CH₃ | ~10.7 (in H₂O) [3] |

| Methyl Acetoacetate | CH₃COCH₂COOCH₃ | ~10.7 (predicted) [5] |

The formation of the enolate is typically achieved by treatment with a suitable base. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, although in the case of this compound, there is only one acidic alpha-proton.

Caption: General scheme for the formation of the resonance-stabilized enolate.

Reactivity of the Alpha-Carbon: Key Reactions

The nucleophilic enolate of this compound can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation

One of the most important reactions of β-keto esters is the alkylation of the alpha-carbon. This is typically achieved by treating the β-keto ester with a base to form the enolate, which is then reacted with an alkyl halide in an S(_N)2 reaction.[6] The synthesis of this compound itself is an example of this, starting from its precursor, methyl 3-oxo-4-phenylbutanoate.

Caption: Synthetic pathway to the target molecule via alkylation.

Stereoselective Alkylation

Since the alpha-carbon of this compound is a stereocenter, controlling the stereochemistry during its formation is a significant synthetic challenge. Several strategies can be employed to achieve stereoselective alkylation of the precursor, methyl 3-oxo-4-phenylbutanoate:

-

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the approach of the electrophile (e.g., methyl iodide) to one face of the enolate. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

-

Chiral Phase-Transfer Catalysis: Enantioselective alkylation can be achieved using a chiral phase-transfer catalyst, such as those derived from cinchona alkaloids. These catalysts form a chiral ion pair with the enolate, which then directs the alkylation.[7]

-

Organocatalysis: Chiral amines and other small organic molecules can be used as catalysts to promote the enantioselective α-alkylation of β-keto esters.[1][8]

Table 2: Representative Data for Stereoselective Alkylation of β-Keto Esters

| Substrate | Alkylating Agent | Catalyst/Auxiliary | Diastereomeric/Enantiomeric Excess | Reference |

| Cyclic β-keto ester | Benzyl bromide | Cinchonine-derived phase-transfer catalyst | up to 99% ee | [7] |

| N-acyloxazolidinone | Various alkyl halides | Evans auxiliary | >95% de | [9] |

| Cyclic β-keto ester | Allyl bromide | Pd/Ru synergistic catalyst | High de and ee | [5] |

Note: This table presents data for representative β-keto esters to illustrate the achievable stereoselectivity. Specific data for methyl 3-oxo-4-phenylbutanoate was not found.

Decarboxylation

A characteristic reaction of β-keto esters is their susceptibility to hydrolysis and subsequent decarboxylation upon heating, typically under acidic or basic conditions. This reaction proceeds through a β-keto acid intermediate, which readily loses carbon dioxide to form a ketone.[10] In the case of this compound, decarboxylation yields phenylacetone (B166967) (P2P), a compound of interest in forensic chemistry as a precursor to amphetamines.

Caption: Reaction pathway for the decarboxylation to phenylacetone.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the precursor and its subsequent alkylation and decarboxylation.

Synthesis of the Precursor: Methyl 3-oxo-4-phenylbutanoate

A common method for the synthesis of β-keto esters is the Claisen condensation or variations thereof. An alternative is the acylation of a malonic acid derivative followed by alcoholysis.

Protocol: Based on the acylation of Meldrum's acid.

-

Reaction Setup: To a solution of Meldrum's acid (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add pyridine (B92270) (1.0 eq) dropwise.

-

Acylation: Add a solution of phenylacetyl chloride (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1.5 hours, then at room temperature for 1 hour.

-

Workup: Quench the reaction with 2 M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Methanolysis: Suspend the crude product in methanol (B129727) and reflux for 3 hours.

-

Purification: Concentrate the mixture in vacuo and purify the residue by flash column chromatography to yield methyl 3-oxo-4-phenylbutanoate.

Alkylation to form this compound

Protocol: General procedure for the alkylation of a β-keto ester.[6][11]

-

Enolate Formation: To a solution of methyl 3-oxo-4-phenylbutanoate (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases.

-

Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 3: Spectroscopic Data for Characterization

| Technique | Expected Features for this compound |

| ¹H NMR | Signals for the methyl ester protons (~3.7 ppm), the α-methyl protons (doublet, ~1.4 ppm), the α-proton (quartet, ~3.8 ppm), the methylene (B1212753) protons adjacent to the phenyl group (singlet or AB quartet, ~3.8 ppm), and the aromatic protons (~7.2-7.4 ppm). |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~170 ppm), the ketone carbonyl carbon (~200 ppm), the α-carbon, the α-methyl carbon, the methylene carbon, and the aromatic carbons. |

| IR | Strong absorption bands for the ester C=O stretch (~1745 cm⁻¹) and the ketone C=O stretch (~1715 cm⁻¹). |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Decarboxylation to Phenylacetone (P2P)

Protocol: General procedure for the decarboxylation of a β-keto ester.[10]

-

Hydrolysis and Decarboxylation: To a solution of this compound in a suitable solvent (e.g., a mixture of dioxane and water), add a strong acid such as sulfuric acid or hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux for several hours.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Dry the organic layer over a drying agent, filter, and concentrate to yield the crude phenylacetone. Further purification can be achieved by distillation.

Conclusion

This compound is a valuable synthetic intermediate due to the pronounced reactivity of its alpha-carbon. The acidity of the α-proton allows for the facile generation of a resonance-stabilized enolate, which can undergo a variety of synthetically useful transformations, most notably alkylation and decarboxylation. The stereocenter at the alpha-position presents both a challenge and an opportunity for the development of stereoselective synthetic methodologies. A thorough understanding of the principles outlined in this guide, coupled with the provided experimental frameworks, will enable researchers to effectively utilize this versatile building block in the synthesis of complex target molecules for applications in drug discovery and other areas of chemical science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. reddit.com [reddit.com]

- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methyl acetoacetate | 105-45-3 [chemicalbook.com]

- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 7. Furman Chemistry 120: Organic / Enolate Anion Stability of 1,3-Dicarbonyl Compounds [furmanchm120.pbworks.com]

- 8. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 11. juniperpublishers.com [juniperpublishers.com]

Commercial availability and suppliers of Methyl 2-methyl-3-oxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxo-4-phenylbutanoate is a β-keto ester of interest in organic synthesis and drug discovery. Its structure presents multiple functional groups that can be targeted for further chemical modifications, making it a potentially valuable building block for the synthesis of more complex molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of its commercial availability, plausible synthetic routes based on established chemical principles, and key physicochemical and safety data.

Commercial Availability and Suppliers

This compound (CAS No. 59742-50-6) is available from several chemical suppliers. The availability and pricing are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | Enamine-ENA370563612 | Not specified | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |

| Biosynth | JCA74250 | Not specified | Inquire for details |

| Zhejiang Jiuzhou Chem Co.,Ltd | 59742-50-6 | 99% | 1-100 Metric Ton/Day |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | PubChem[1] |

| Molecular Weight | 206.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59742-50-6 | Biosynth |

| Appearance | White powder or liquid | Zhejiang Jiuzhou Chem Co.,Ltd, Sigma-Aldrich |

| SMILES | CC(C(=O)CC1=CC=CC=C1)C(=O)OC | PubChem[1] |

| InChI Key | INPKOMXDGYJZDT-UHFFFAOYSA-N | PubChem[1] |

Synthesis

Proposed Synthetic Route: Alkylation of Methyl 3-oxo-4-phenylbutanoate

The proposed synthesis involves two main stages:

-

Synthesis of the precursor: Methyl 3-oxo-4-phenylbutanoate.

-

α-Alkylation: Methylation of the precursor at the α-position.

A workflow diagram for this proposed synthesis is provided below.

Experimental Protocols

This protocol is adapted from the synthesis of similar β-keto esters.[5]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Phenylacetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Methanol (anhydrous)

-

Hydrochloric acid (2 M aqueous solution)

-

Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (2.0 eq) to the cooled solution with stirring.

-

Add a solution of phenylacetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 90 minutes, followed by stirring at room temperature for 60 minutes.

-

Quench the reaction by adding 2 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated Meldrum's acid intermediate.

-

To the crude intermediate, add anhydrous methanol and heat the mixture to reflux for 3-4 hours.

-

After the reaction is complete (monitored by TLC), remove the methanol under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain Methyl 3-oxo-4-phenylbutanoate.

This is a general procedure for the alkylation of β-keto esters.[3][4]

Materials:

-

Methyl 3-oxo-4-phenylbutanoate

-

Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.

-

If using NaH, add it to the THF and cool to 0 °C. If preparing LDA in situ, follow standard procedures.

-

Slowly add a solution of Methyl 3-oxo-4-phenylbutanoate (1.0 eq) in anhydrous THF to the base at 0 °C.

-

Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete enolate formation.

-

Cool the reaction mixture to a suitable temperature (e.g., -78 °C if using LDA, or maintain at 0 °C for NaH).

-

Add methyl iodide (1.1 eq) dropwise to the enolate solution.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Data

Note: The following data is for the isomer Methyl 2-methyl-4-oxo-4-phenylbutanoate (CAS 36057-38-2) and should be used for reference purposes only.

| Spectroscopy Type | Data Highlights |

| ¹³C NMR | Data available on SpectraBase.[6] |

| GC-MS | NIST Number: 287738, Top Peak m/z: 105.[6] |

| IR | Vapor phase IR spectra available on SpectraBase.[6] |

Safety and Hazards

Based on information from suppliers and databases, this compound should be handled with care.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development

While specific biological activities or signaling pathway involvements for this compound are not documented in the searched literature, its structural motif as an α-substituted β-keto ester makes it a versatile intermediate in organic synthesis. Such compounds are known precursors for the synthesis of a variety of heterocyclic compounds and can be used in the development of novel small molecules for drug discovery programs. The presence of the methyl group at the α-position can influence the conformational flexibility and metabolic stability of molecules derived from this scaffold.

Conclusion

This compound is a commercially available fine chemical with potential applications in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its synthesis can be reasonably achieved through established methods of β-keto ester alkylation. This guide provides a foundational resource for researchers interested in utilizing this compound, summarizing its known properties and outlining a practical synthetic approach. Further experimental validation of the proposed synthesis and characterization of the compound's spectroscopic and biological properties are warranted.

References

- 1. This compound | C12H14O3 | CID 12442578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 2-methyl-4-oxo-4-phenylbutanoate | C12H14O3 | CID 569305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Building Blocks from Methyl 2-methyl-3-oxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of β-keto esters is a cornerstone of modern organic synthesis, providing access to chiral β-hydroxy esters, which are invaluable building blocks for the synthesis of a wide array of pharmaceuticals and biologically active compounds. Methyl 2-methyl-3-oxo-4-phenylbutanoate is a prochiral substrate that, upon stereoselective reduction of its ketone functionality, yields chiral methyl 2-methyl-3-hydroxy-4-phenylbutanoate. This resulting molecule, possessing two stereocenters, can be a key intermediate for complex molecule synthesis. The control of both enantio- and diastereoselectivity in this reduction is crucial.

This document provides detailed application notes and protocols for the asymmetric reduction of this compound and its analogs, focusing on two powerful and widely used methodologies: biocatalytic reduction with baker's yeast (Saccharomyces cerevisiae) and chemocatalytic asymmetric hydrogenation using ruthenium-based catalysts. While specific data for this compound is not extensively documented in publicly available literature, the protocols and data presented herein are based on closely related β-keto esters and provide a robust foundation for developing a successful synthetic strategy.

Data Presentation: Asymmetric Reduction of Analogous β-Keto Esters

The following tables summarize typical results for the asymmetric reduction of β-keto esters using different catalytic systems. This data provides an expected range of enantioselectivity, diastereoselectivity, and yield for the reduction of this compound.

Table 1: Biocatalytic Reduction of Structurally Similar β-Keto Esters

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ethyl 2-oxo-4-phenylbutanoate | Saccharomyces cerevisiae | (S) | >92% | [1][2] |

| Ethyl 2-oxo-4-phenylbutanoate | Dekkera sp. | (S) | >92% | [1] |

| Ethyl 2-oxo-4-phenylbutanoate | Kluyveromyces marxianus | (R) | 32% | [1][2] |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli | (R) | 99% | [3] |

Table 2: Chemocatalytic Asymmetric Hydrogenation of α-Alkyl-β-Keto Esters

| Substrate | Catalyst System | Product | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) | Reference |

| α-Alkyl-substituted β-keto ester | (S,S)-DIPSkewphos/3-AMIQ–Ru(II) | anti-α-Alkyl-β-hydroxy ester | ≥ 99:1 | ≥99% | [1] |

Signaling Pathways and Experimental Workflows

Asymmetric Reduction of this compound

Caption: General scheme for the asymmetric reduction of the target β-keto ester.

Experimental Workflow for Asymmetric Hydrogenation

Caption: Workflow for ruthenium-catalyzed asymmetric hydrogenation.

Experimental Workflow for Biocatalytic Reduction

Caption: Workflow for baker's yeast-mediated biocatalytic reduction.

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)

This protocol is adapted from established procedures for the reduction of β-keto esters and is expected to yield the corresponding β-hydroxy ester with moderate to high enantioselectivity.[4]

Materials:

-

This compound

-

Baker's Yeast (commercially available, active dry yeast)

-

Sucrose

-

Tap water

-

Diatomaceous earth (Celite)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flask, magnetic stirrer, Büchner funnel, separatory funnel)

Procedure:

-

Yeast Suspension Preparation: In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose in 500 mL of warm (30-35 °C) tap water.

-

Yeast Activation: Add 20 g of baker's yeast to the sucrose solution. Stir the mixture gently with a magnetic stirrer until a homogeneous suspension is formed. Allow the yeast to activate for approximately 30 minutes at room temperature. You should observe some foaming, indicating the yeast is active.

-

Bioreduction: Dissolve 1.0 g of this compound in a minimal amount of ethanol (B145695) (e.g., 2-3 mL) to ensure good dispersion, and add it dropwise to the actively fermenting yeast suspension.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25-30 °C) for 48-72 hours. The progress of the reaction can be monitored by taking small aliquots (e.g., 1 mL), extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion of the reaction, add approximately 20 g of diatomaceous earth to the reaction mixture to aid filtration.

-

Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with 50 mL of water.

-

Transfer the filtrate to a separatory funnel and saturate it with sodium chloride to reduce the solubility of the product in the aqueous phase.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield the chiral methyl 2-methyl-3-hydroxy-4-phenylbutanoate.

-

Analysis: Determine the enantiomeric and diastereomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the highly efficient Noyori-type asymmetric hydrogenation of β-keto esters, which typically provides high yields and excellent stereoselectivity.[5]

Materials:

-

This compound

-

[RuCl₂(p-cymene)]₂ or a similar Ru(II) precursor

-

Chiral phosphine (B1218219) ligand (e.g., (S)-BINAP or (R)-BINAP)

-

Anhydrous, degassed methanol (B129727) or ethanol

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

-

Standard Schlenk line and inert atmosphere techniques

Procedure:

-

Catalyst Preparation (in-situ): In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral phosphine ligand (e.g., (S)-BINAP, 0.011 mmol, 1.1 mol% relative to substrate).

-

Add 5 mL of anhydrous, degassed methanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex. The solution should become homogeneous.

-

Hydrogenation: In a separate flask, dissolve this compound (1.0 mmol) in 5 mL of anhydrous, degassed methanol.

-

Transfer the substrate solution to a stainless-steel autoclave equipped with a magnetic stir bar.

-

Carefully transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

-

Seal the autoclave and purge it 3-5 times with hydrogen gas to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 50 °C) for 12-24 hours, or until the reaction is complete (monitored by the cessation of hydrogen uptake or by GC analysis of aliquots).

-

Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral methyl 2-methyl-3-hydroxy-4-phenylbutanoate.

-

Analysis: Determine the enantiomeric and diastereomeric excess of the product by chiral HPLC or GC analysis.

References

- 1. This compound|CAS 59742-50-6 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Alkylation of Methyl 2-methyl-3-oxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a versatile route to a wide array of functionalized molecules. Methyl 2-methyl-3-oxo-4-phenylbutanoate is a valuable substrate in this regard, as its alkylation allows for the introduction of a second substituent at the α-position, creating a chiral quaternary center. This structural motif is of significant interest in medicinal chemistry and drug development, as the incorporation of such centers can profoundly influence the biological activity and pharmacokinetic properties of a molecule. These resulting complex structures can serve as key intermediates in the synthesis of various pharmaceutical agents, including anticonvulsants and other neurologically active compounds.[1][2][3] This document provides detailed protocols for the alkylation of this compound and discusses the applications of the resulting products in drug discovery.

General Reaction Scheme

The alkylation of this compound typically proceeds via the formation of an enolate intermediate by treatment with a suitable base. This nucleophilic enolate then reacts with an electrophilic alkylating agent, such as an alkyl halide, in an S(_N)2 reaction to form the desired α,α-disubstituted β-keto ester.

Caption: General workflow for the alkylation of this compound.

Experimental Protocols

The following protocols are representative methods for the alkylation of this compound. The choice of base, solvent, and reaction conditions can influence the yield and stereoselectivity of the reaction.

Protocol 1: Alkylation using Sodium Hydride (NaH)

This protocol is a general method for the alkylation of β-keto esters using a strong base.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add sodium hydride (1.2 equivalents), previously washed with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Alkylation using Lithium Diisopropylamide (LDA)

This protocol employs a strong, non-nucleophilic base at low temperatures, which can offer improved stereoselectivity in certain cases.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., ethyl bromoacetate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of LDA by adding n-BuLi (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C. Stir for 30 minutes.

-

To this LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

-

Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate. The combined organic layers are then washed with water, 5% NaHCO₃, and 5% HCl, and dried over Na₂SO₄.[4]

-

The solvent is evaporated, and the crude product is purified by column chromatography.[4]

Data Presentation

The following table summarizes representative quantitative data for the alkylation of β-keto esters similar to this compound. Specific data for the target substrate is not widely available in the literature, so these examples serve as a guide for expected outcomes.

| Starting Material | Alkylating Agent | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Ethyl 2-methyl-3-oxobutanoate | N-trifluoromethylthio saccharin | Chiral Amine | - | 60 | 33% e.e. | [5] |

| 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole | Ethyl bromoacetate | n-BuLi | THF | 40-50 | Not Reported | [4] |

| Ethyl acetoacetate | Iodomethane | NaOEt | Ethanol | Not Reported | Not Applicable | [6] |

| Ethyl benzoylacetate | Ethyl bromide | K₂CO₃ | Toluene (PTC) | Moderate | Not Applicable | [5] |

Applications in Drug Development

The α-alkylated derivatives of this compound are valuable intermediates in the synthesis of various pharmaceutical compounds. The creation of a quaternary stereocenter is a key step in building molecular complexity and chirality, which is often crucial for biological activity.

One potential application lies in the synthesis of anticonvulsant agents. For example, derivatives of 4(3H)-quinazolinones have shown promising anticonvulsant activity.[1][2] The core structure of these compounds can be synthesized through pathways that may involve intermediates derived from the alkylation of β-keto esters. The substituents at the 2- and 3-positions of the quinazolinone ring, which can be introduced via alkylated precursors, are critical for their anticonvulsant potency.[3]

Caption: Potential synthetic route to anticonvulsant candidates from alkylated β-keto esters.

Furthermore, the ability to introduce various alkyl groups allows for the generation of a library of compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery for optimizing lead compounds.

Conclusion

The alkylation of this compound provides a powerful tool for the synthesis of complex molecules with potential applications in drug development. The protocols outlined in this document offer a starting point for researchers to explore this versatile reaction. While specific quantitative data for the alkylation of this particular substrate is limited in the current literature, the provided examples with similar compounds demonstrate the feasibility and potential outcomes of these reactions. Further research into the diastereoselective alkylation of this substrate and the exploration of the resulting products as pharmaceutical intermediates are promising avenues for future investigations.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes: Decarboxylation of β-Keto Esters Under Krapcho Conditions

For Researchers, Scientists, and Drug Development Professionals

The Krapcho decarboxylation is a highly effective and versatile chemical reaction for the dealkoxycarbonylation of esters that possess an electron-withdrawing group at the β-position.[1][2] This reaction is particularly valuable for the conversion of β-keto esters to the corresponding ketones under neutral conditions, making it compatible with a wide range of sensitive functional groups often encountered in the synthesis of natural products and drug candidates.[3][4]

Core Principles and Advantages:

The reaction is typically carried out by heating the β-keto ester in a polar aprotic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), in the presence of a salt, such as lithium chloride (LiCl) or sodium chloride (NaCl), and a small amount of water.[5] The conditions are generally neutral, which circumvents the need for harsh acidic or basic hydrolysis and subsequent decarboxylation steps that can be detrimental to sensitive substrates.[5]

Key advantages of the Krapcho decarboxylation include:

-

Mild and Neutral Conditions: Avoids the use of strong acids or bases, preserving acid- and base-labile functional groups.[5]

-

High Functional Group Tolerance: Compatible with a variety of functional groups, including acetals, esters, and in many cases, labile stereocenters.[3]

-

Chemoselectivity: Can selectively cleave one ester group in the presence of others, particularly in malonic esters.[5]

-

Procedural Simplicity: Often a one-pot reaction with a straightforward workup.

Reaction Mechanism:

The mechanism of the Krapcho decarboxylation is dependent on the substitution at the α-carbon of the β-keto ester.

-

For α,α-disubstituted β-keto esters: The reaction is proposed to proceed via an SN2 attack of the halide anion on the alkyl group of the ester. This is followed by decarboxylation to form an enolate intermediate, which is then protonated by water to yield the final ketone product. This mechanism is favored for methyl esters.[5][6]

-

For α-monosubstituted β-keto esters: An alternative mechanism suggests the initial attack of the halide at the carbonyl carbon of the ester, leading to an intermediate that eliminates a carboxyl group. The resulting carbanion is subsequently protonated.[5][6]

Microwave-Assisted Krapcho Decarboxylation:

The use of microwave irradiation can significantly accelerate the Krapcho decarboxylation, leading to dramatically reduced reaction times and often improved yields.[7][8] Microwave-assisted protocols can sometimes be performed in aqueous media, offering a more environmentally friendly alternative to traditional DMSO-based systems.[8]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Krapcho decarboxylation of various β-keto esters under both conventional heating and microwave-assisted conditions.

Table 1: Conventional Heating Krapcho Decarboxylation of β-Keto Esters

| Substrate (β-Keto Ester) | Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2-oxocyclohexanecarboxylate | LiCl | DMSO/H₂O | 160-170 | 4 | 95 | [3] |

| Methyl 2-acetyl-4-phenylbutanoate | NaCl | DMSO/H₂O | 150 | 4.5 | 77 | [7] |

| Diethyl 2-acetylglutarate | LiCl | DMSO/H₂O | 140 | 10 | 72 | [7] |

| A substituted β-ketoester | NaCl | DMSO/H₂O | Not specified | Not specified | 60 | [3] |

| A triester precursor | Not specified | Not specified | Not specified | Not specified | 61 | [3][4] |

| A complex nitrile-containing ester | Not specified | Not specified | Not specified | Not specified | 99 | [3] |

Table 2: Microwave-Assisted Krapcho Decarboxylation of β-Keto Esters

| Substrate (β-Keto Ester) | Salt | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Ethyl 2-oxocyclopentanecarboxylate | LiBr/Bu₄NBr | H₂O | 186 | 20 | 87 | [7] |

| A monosubstituted β-ketoester | None | DMSO/H₂O | 160 | 3 | 89 | [7] |

| Diethyl malonate derivatives | Li₂SO₄ | H₂O | 210 | 30 | High | [8] |

Experimental Protocols

Protocol 1: General Procedure for Conventional Krapcho Decarboxylation of a β-Keto Ester

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-keto ester (1.0 eq.), lithium chloride (1.1-2.0 eq.), dimethyl sulfoxide (DMSO, to a concentration of 0.1-1.0 M), and water (1.0-1.2 eq.).[9]

-

Heating: Heat the reaction mixture to 120-180 °C under an inert atmosphere.[9]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.[9]

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate).[9]

-

Extraction: Extract the aqueous layer several times with the organic solvent.[9]

-

Washing: Combine the organic layers and wash with water to remove the DMSO, followed by a brine wash.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]

-

Purification: Purify the resulting ketone by distillation, column chromatography, or recrystallization as needed.[9]

Protocol 2: General Procedure for Microwave-Assisted Aqueous Krapcho Decarboxylation

-

Reaction Setup: In a microwave reactor vial equipped with a stir bar, combine the β-keto ester (1.0 eq.) and lithium sulfate (1.2 eq.) in deionized water.[8]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 210 °C for 30 minutes with stirring.[8]

-

Work-up: After cooling the vial, carefully vent any residual pressure. Pour the contents into a separatory funnel containing a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the product by column chromatography if necessary.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Krapcho decarboxylation.

Caption: Reaction mechanism of the Krapcho decarboxylation.

Caption: General experimental workflow for the Krapcho decarboxylation.

References

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]